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molecular formula C11H9ClN2 B2969081 4-Chloro-2-methyl-6-phenylpyrimidine CAS No. 2915-15-3

4-Chloro-2-methyl-6-phenylpyrimidine

Cat. No. B2969081
M. Wt: 204.66
InChI Key: MKRVYJDOHARDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288398B2

Procedure details

A mixture of 2-methyl-6-phenylpyrimidin-4(3H)-one (15 g) and POCl3 (150 ml) was refluxed under nitrogen for 20 h. The excess POCl3 was distilled off and the residue was diluted with ethyl acetate (500 ml) and washed with 10% solution of sodium bicarbonate (100 ml), water, brine and dried. The solvent was removed under reduced pressure and the residue was purified by chromatography (silica, 60-120 mesh) eluting with pet ether/ethyl acetate (9/1) to afford 11 g (67%) of the titled as a pale yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:6]1[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=[C:2]([CH3:1])[N:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=NC(=CC(N1)=O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 20 h
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
The excess POCl3 was distilled off
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (500 ml)
WASH
Type
WASH
Details
washed with 10% solution of sodium bicarbonate (100 ml), water, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica, 60-120 mesh)
WASH
Type
WASH
Details
eluting with pet ether/ethyl acetate (9/1)
CUSTOM
Type
CUSTOM
Details
to afford 11 g (67%) of the

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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